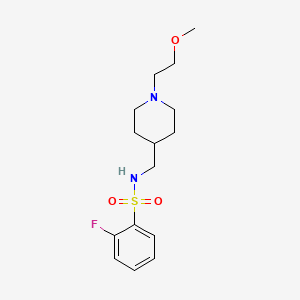![molecular formula C14H17F3N4O2 B2626941 N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}morpholine-4-carboxamide CAS No. 2415521-00-3](/img/structure/B2626941.png)
N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}morpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}morpholine-4-carboxamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, an azetidine ring, and a morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}morpholine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized using a variety of methods, including the reaction of 4-chloropyridine with trifluoromethylating agents.
Azetidine Ring Formation: The azetidine ring can be formed through cyclization reactions involving appropriate precursors.
Coupling Reactions: The pyridine and azetidine rings are then coupled using suitable coupling agents and conditions.
Morpholine Ring Introduction: The morpholine ring is introduced through nucleophilic substitution reactions.
Final Coupling and Purification: The final product is obtained by coupling the intermediate compounds and purifying the resulting product using techniques such as chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}morpholine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}morpholine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings.
Chemical Biology: The compound is used as a tool in chemical biology to study various biological processes and pathways.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a building block in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and other functional groups in the compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[2-(trifluoromethyl)pyridin-4-yl]piperazine
- N-(pyridin-2-yl)amides
- N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]oxolane-2-carboxamide
Uniqueness
N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}morpholine-4-carboxamide is unique due to the combination of its trifluoromethyl group, azetidine ring, and morpholine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propiedades
IUPAC Name |
N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N4O2/c15-14(16,17)10-1-2-18-12(7-10)21-8-11(9-21)19-13(22)20-3-5-23-6-4-20/h1-2,7,11H,3-6,8-9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHWRCMHVAMPSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC2CN(C2)C3=NC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-dioxaspiro[bicyclo[3.1.0]hexane-2,4'-oxane]](/img/structure/B2626862.png)
![1-(2-methoxyethyl)-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2626863.png)



![2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide](/img/structure/B2626872.png)


![{[2-(Propan-2-yl)phenyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2626876.png)

![3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxybenzoic acid](/img/structure/B2626878.png)
![N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(3-hydroxypropyl)ethanediamide](/img/structure/B2626881.png)
